An In-depth Technical Guide to 4-Fluoro-3-nitrobenzonitrile: Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Fluoro-3-nitrobenzonitrile: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-3-nitrobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical structure, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of targeted cancer therapies.
Chemical Structure and Identification
4-Fluoro-3-nitrobenzonitrile is an aromatic organic compound characterized by a benzene (B151609) ring substituted with a fluorine atom, a nitro group, and a nitrile group.
Systematic IUPAC Name: 4-fluoro-3-nitrobenzonitrile[1][2]
Alternative Names: 3-Nitro-4-fluorobenzonitrile, 4-Cyano-1-fluoro-2-nitrobenzene[3]
Chemical Structure:
Caption: Chemical structure of 4-Fluoro-3-nitrobenzonitrile.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Fluoro-3-nitrobenzonitrile is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₃FN₂O₂ | [4][5] |
| Molecular Weight | 166.11 g/mol | [1][4] |
| CAS Number | 1009-35-4 | [4][5] |
| Appearance | White to light yellow crystalline solid | [6] |
| Melting Point | 91.0 to 95.0 °C | [7] |
| Boiling Point | 277.6 °C at 760 mmHg | |
| Density | 1.41 g/cm³ | |
| Solubility | Insoluble in water. | |
| Flash Point | 121.7 °C |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of 4-Fluoro-3-nitrobenzonitrile.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
Detailed experimental ¹³C NMR data with peak assignments for 4-Fluoro-3-nitrobenzonitrile is not widely published. However, spectral data for the related 4-fluoro-3-nitrobenzoic acid is available.[8]
Infrared (IR) Spectroscopy
The IR spectrum of 4-Fluoro-3-nitrobenzonitrile is expected to show characteristic absorption bands for the functional groups present. A vapor phase IR spectrum is available on PubChem.[1] Key expected peaks include:
-
C≡N stretch: A sharp, strong absorption around 2230 cm⁻¹.
-
NO₂ asymmetric stretch: A strong absorption around 1530 cm⁻¹.
-
NO₂ symmetric stretch: A strong absorption around 1350 cm⁻¹.
-
C-F stretch: An absorption in the range of 1250-1000 cm⁻¹.
-
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.
-
Aromatic C=C stretch: Absorptions in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 4-Fluoro-3-nitrobenzonitrile would show a molecular ion peak (M⁺) at m/z = 166. A GC-MS spectrum is available on PubChem.[1][2] The fragmentation pattern would likely involve the loss of NO₂, CN, and other characteristic fragments.
Experimental Protocols
Synthesis of 4-Fluoro-3-nitrobenzonitrile
A common method for the synthesis of 4-Fluoro-3-nitrobenzonitrile is the nitration of 4-fluorobenzonitrile (B33359).[6]
Materials:
-
4-Fluorobenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (B79036) (KNO₃)
-
Methylene (B1212753) Chloride (CH₂Cl₂)
-
Ice
Procedure:
-
To a slurry of silica gel in concentrated sulfuric acid (125 ml), cooled to 0°C, add 4-fluorobenzonitrile (12.5 g, 103 mmol).[6]
-
To this mixture, add potassium nitrate (10.4 g, 103 mmol).[6]
-
Stir the reaction mixture at 0°C for 20 minutes.[6]
-
Remove the sulfuric acid by passing the mixture through a short column of silica gel.[6]
-
Wash the product from the silica gel using methylene chloride.[6]
-
Evaporate the solvent to obtain the product as a crystalline solid.[6]
Yield: Approximately 6.0 g.[6] Melting Point of Product: 86°-88° C.[6]
Caption: Workflow for the synthesis of 4-Fluoro-3-nitrobenzonitrile.
Applications in Drug Development
4-Fluoro-3-nitrobenzonitrile is a valuable building block in medicinal chemistry, primarily due to the reactivity of its functional groups, which allows for diverse chemical modifications. It is a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.
A significant application of 4-Fluoro-3-nitrobenzonitrile is in the synthesis of Bosutinib (B1684425) , a potent dual inhibitor of Src and Abl tyrosine kinases.[8] Bosutinib is approved for the treatment of Philadelphia chromosome-positive (Ph+) Chronic Myelogenous Leukemia (CML).[1]
Role in the Synthesis of Bosutinib
While the detailed multi-step synthesis of Bosutinib is complex, 4-Fluoro-3-nitrobenzonitrile can serve as a precursor to key quinoline (B57606) intermediates. The fluoro and nitro groups are amenable to nucleophilic aromatic substitution and reduction, respectively, which are crucial transformations in building the core structure of Bosutinib.
The Bcr-Abl Signaling Pathway and Bosutinib's Mechanism of Action
In CML, the Philadelphia chromosome results from a translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. This gene encodes the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways.[6][8]
Bosutinib exerts its therapeutic effect by inhibiting the kinase activity of Bcr-Abl, thereby blocking the downstream signaling cascades that lead to leukemogenesis.[8] The simplified Bcr-Abl signaling pathway and the point of inhibition by Bosutinib are illustrated below.
Caption: Simplified Bcr-Abl signaling pathway and inhibition by Bosutinib.
Safety and Handling
4-Fluoro-3-nitrobenzonitrile is classified as hazardous. It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Fluoro-3-nitrobenzonitrile is a versatile and important chemical intermediate with significant applications in the synthesis of pharmaceuticals, most notably the anti-cancer drug Bosutinib. Its well-defined chemical properties and reactivity make it a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective use in research and development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 4-Fluoro-3-nitrobenzonitrile | C7H3FN2O2 | CID 2774654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-FLUORO-3-NITROBENZONITRILE | 1009-35-4 [m.chemicalbook.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
